molecular formula C17H25N3O2 B12943724 Ethyl 1-(1-([1,1'-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate

Ethyl 1-(1-([1,1'-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B12943724
M. Wt: 303.4 g/mol
InChI Key: DSFGMQKQTIPSAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(1-([1,1’-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a pyrazole ring, and a bicyclopropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(1-([1,1’-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1-([1,1’-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 1-(1-([1,1’-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(1-([1,1’-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(1-([1,1’-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate is unique due to its combination of structural features, including the bicyclopropane moiety and the pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

ethyl 1-[1-(1-cyclopropylcyclopropyl)piperidin-4-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C17H25N3O2/c1-2-22-16(21)13-11-18-20(12-13)15-5-9-19(10-6-15)17(7-8-17)14-3-4-14/h11-12,14-15H,2-10H2,1H3

InChI Key

DSFGMQKQTIPSAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2CCN(CC2)C3(CC3)C4CC4

Origin of Product

United States

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